2(E)-Nonenedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-non-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXPUAYMZURQJH-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C/C(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2(E)-Nonenedioic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2(E)-Nonenedioic acid, a dicarboxylic acid with the IUPAC name (E)-non-2-enedioic acid, is a molecule of interest due to its structural relation to the well-known therapeutic agent, azelaic acid. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon the established knowledge of related unsaturated dicarboxylic acids to infer potential characteristics. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

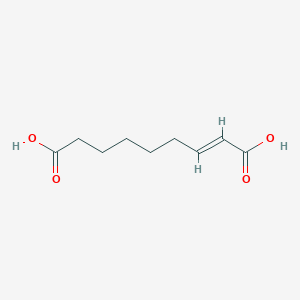

This compound is a nine-carbon unsaturated dicarboxylic acid. Its structure is characterized by a carboxylic acid group at both ends of a nine-carbon chain, with a double bond between the second and third carbon atoms in the trans (E) configuration.

Synonyms: (E)-Non-2-enedioic acid, this compound[1][2] CAS Number: 72461-80-4[1][2] Molecular Formula: C₉H₁₄O₄[1] Molecular Weight: 186.21 g/mol [1]

Caption: Chemical Structure of this compound

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Azelaic Acid (Nonanedioic acid) |

| Melting Point (°C) | Data not available | 106-109 |

| Boiling Point (°C) | Data not available | 286 (at 100 mmHg) |

| Water Solubility (g/L) | Expected to be sparingly soluble | ~2.4 at 20°C |

| pKa₁ | Data not available | ~4.55 |

| pKa₂ | Data not available | ~5.33 |

Synthesis and Experimental Protocols

A multi-stage synthesis for 2(E)-nonene-1,9-dioic acid has been reported, highlighting its preparation from related compounds. While a detailed, step-by-step protocol for the final conversion is not fully described in the available literature, a general synthetic workflow can be conceptualized. One plausible approach involves the oxidation of a suitable precursor, such as a corresponding diol or aldehyde.

A reported synthesis mentions purification by column chromatography or recrystallization, with identification confirmed by ¹H NMR spectra and melting point.

Caption: Hypothetical Synthesis Workflow for this compound

Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification solvents would need to be determined through experimental optimization.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with related molecules like 2-Nonenoic acid.

-

¹H NMR: Protons on the double bond (vinylic protons) would be expected to appear in the downfield region (typically 5.5-7.5 ppm), with a large coupling constant characteristic of a trans configuration. The protons adjacent to the carbonyl groups would also be deshielded.

-

¹³C NMR: The spectrum would show distinct signals for the two carboxylic acid carbons (typically >170 ppm), the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹). A band around 970 cm⁻¹ would be indicative of the trans-disubstituted double bond.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways

There is a significant lack of specific information regarding the biological activity and involvement of this compound in signaling pathways in the current scientific literature. It has been mentioned as a plant hormone and as an impurity in the production of azelaic acid. Unsaturated fatty acids and their derivatives are known to play various roles in biological systems, including acting as signaling molecules. However, without specific studies on this compound, any discussion of its biological role would be speculative. Further research is required to elucidate its potential interactions with biological targets and its effects on cellular signaling.

Conclusion

This compound is a structurally defined unsaturated dicarboxylic acid. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently limited by the scarcity of published experimental data. This guide provides a summary of the available information and offers predictions based on the chemistry of related compounds. It is evident that further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and development.

References

The Biological Role of 2(E)-Nonenedioic Acid: An Inquiry into its Metabolic and Signaling Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2(E)-Nonenedioic acid, a derivative of the nine-carbon dicarboxylic acid azelaic acid, is a molecule whose specific biological functions remain largely uncharted within scientific literature. While the parent compound, azelaic acid, has identified roles in plant defense signaling, the metabolic and signaling pathways of the 2(E)-unsaturated isomer are not well-defined. This guide summarizes the current understanding of closely related dicarboxylic acids and outlines potential avenues for future research into the biological significance of this compound. Due to the limited specific data on this compound, this document will draw parallels from its parent compound and other relevant dicarboxylic acids to provide a foundational context for researchers.

Introduction to Dicarboxylic Acids in Biological Systems

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are involved in a myriad of metabolic processes across various organisms. Their roles can range from being intermediates in fatty acid oxidation and amino acid metabolism to acting as signaling molecules. The length of the carbon chain and the presence of additional functional groups, such as double bonds, dictate their specific biological activities.

Azelaic Acid: The Parent Compound and its Known Functions

Azelaic acid (nonanedioic acid), the saturated counterpart to this compound, has a recognized role in plant biology as a signaling molecule involved in systemic acquired resistance (SAR).[1][2] SAR is a plant-wide defense response that is activated upon localized pathogen infection, leading to enhanced resistance against a broad spectrum of pathogens in distal tissues.[1][2]

Role in Plant Systemic Acquired Resistance

In plants, azelaic acid is generated from the oxidative cleavage of C18 unsaturated fatty acids, such as oleic and linoleic acids, which are components of plastid membranes.[1] Its accumulation is a marker for lipid peroxidation under various stress conditions.[1] Azelaic acid primes the plant for a more robust defense response, including the accumulation of salicylic acid, a key defense hormone. It is believed to travel through the plant's vascular system to initiate a systemic response.[1]

The signaling pathway involving azelaic acid is linked to the expression of the AZELAIC ACID INDUCED1 (AZI1) gene.[1][2] The AZI1 protein is crucial for the propagation of the systemic immunity signal.[1][2]

Below is a conceptual workflow illustrating the proposed synthesis and signaling of azelaic acid in plant defense.

Caption: Proposed pathway of azelaic acid synthesis and its role in plant systemic acquired resistance.

Potential Biological Roles of this compound

Given the lack of direct research on this compound, its biological functions can only be hypothesized based on its chemical structure—a nine-carbon dicarboxylic acid with a trans double bond at the second carbon.

Intermediate in Fatty Acid Metabolism

It is plausible that this compound could be an intermediate in the metabolism of unsaturated fatty acids. The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds. The presence of the double bond in the trans configuration is typical for intermediates in fatty acid oxidation. However, its origin from a dicarboxylic acid precursor would imply a modified metabolic pathway.

Signaling Molecule

Similar to its saturated counterpart, this compound could potentially act as a signaling molecule. The introduction of a double bond can alter the molecule's shape and its interaction with receptors and enzymes, potentially leading to a distinct signaling outcome compared to azelaic acid. Research into the signaling roles of other unsaturated dicarboxylic acids could provide insights into the potential functions of this compound.

Methodologies for Investigating the Biological Role of this compound

To elucidate the metabolic and signaling functions of this compound, a multi-faceted experimental approach is required.

Metabolomic Profiling

Objective: To identify and quantify this compound in biological samples under various physiological and pathological conditions.

Protocol:

-

Sample Collection: Collect biological fluids (e.g., plasma, urine) or tissue homogenates from model organisms (e.g., mice, plants) subjected to specific stimuli (e.g., pathogen infection, metabolic stress).

-

Metabolite Extraction: Perform liquid-liquid or solid-phase extraction to isolate small molecules, including dicarboxylic acids.

-

Derivatization: To improve volatility and ionization efficiency for mass spectrometry, derivatize the carboxylic acid groups (e.g., via silylation or esterification).

-

LC-MS/MS or GC-MS Analysis: Separate the derivatized metabolites using liquid or gas chromatography and detect and quantify them using tandem mass spectrometry. A synthetic standard of this compound would be required for definitive identification and quantification.

Isotope Tracing Studies

Objective: To trace the metabolic fate of this compound and identify its precursor and downstream metabolites.

Protocol:

-

Synthesis of Labeled this compound: Synthesize this compound with stable isotopes (e.g., ¹³C or ²H).

-

Administration: Introduce the labeled compound to cell cultures or model organisms.

-

Metabolomic Analysis: At various time points, perform metabolomic profiling as described above to track the incorporation of the isotopic label into other metabolites.

The following diagram illustrates a general workflow for such an investigation.

Caption: General experimental workflow for investigating the metabolic role of a novel compound.

Conclusion and Future Directions

The biological role of this compound in metabolic and signaling pathways remains an open area of research. While its structural similarity to azelaic acid suggests potential involvement in stress signaling, particularly in plants, dedicated studies are required to confirm this hypothesis and to explore its functions in other biological systems. Future research should focus on developing analytical methods for its detection in biological matrices, elucidating its metabolic context through isotope tracing, and investigating its effects on cellular signaling pathways. Such studies will be crucial in uncovering the significance of this and other understudied dicarboxylic acids in biology and disease.

References

- 1. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2(E)-Nonenedioic Acid: A Technical Guide to Its Synthesis and Characterization

For Immediate Release

This technical guide provides a comprehensive overview of 2(E)-Nonenedioic acid, a C9 unsaturated dicarboxylic acid. Intended for researchers, scientists, and drug development professionals, this document details its relationship to the well-known Azelaic acid, outlines its chemical synthesis, and provides robust analytical methodologies for its characterization. While direct evidence of its natural discovery is not prominent in scientific literature, this guide offers the foundational knowledge for its synthesis and future investigation into its potential natural occurrence.

Introduction: Distinguishing this compound from Azelaic Acid

This compound is an unsaturated derivative of nonanedioic acid, commonly known as Azelaic acid. The key structural difference is the presence of a carbon-carbon double bond between the second and third carbon atoms in the (E) or trans configuration. This structural variation influences the molecule's physical and chemical properties.

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains such as wheat, rye, and barley, and is also a product of the metabolism of the yeast Malassezia furfur, which is part of the human skin microbiome. In contrast, this compound is primarily recognized as a synthetic compound, often considered in the context of being a related substance or impurity to Azelaic acid.

| Feature | This compound | Azelaic Acid (Nonanedioic Acid) |

| Chemical Formula | C₉H₁₄O₄ | C₉H₁₆O₄ |

| Molar Mass | 186.21 g/mol | 188.22 g/mol |

| Structure | HOOC-CH=CH-(CH₂)₅-COOH | HOOC-(CH₂)₇-COOH |

| Key Feature | Contains a C=C double bond | Saturated alkyl chain |

| Natural Sources | Not well-documented | Wheat, rye, barley, Malassezia furfur |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. One reported method involves a multi-stage synthesis designed to produce a pure and stable product.[1] The following diagram outlines a generalized synthetic workflow.

Caption: A generalized multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthetic Approach

While specific, detailed protocols are proprietary or embedded in full research articles, a general procedure based on known organic transformations for similar molecules can be outlined. A plausible synthesis could start from a readily available C7 precursor which is then elongated.

Materials:

-

Appropriate C7 starting material (e.g., a halo-heptanoic acid ester)

-

An acetylenic compound for chain extension

-

Reagents for stereoselective reduction of the triple bond to a trans double bond

-

Reagents for the introduction of the second carboxylic acid group

-

Appropriate solvents and catalysts

Procedure:

-

Chain Elongation: The C7 starting material is reacted with an acetylenic compound to form a C9 carbon skeleton with a triple bond.

-

Stereoselective Reduction: The resulting alkyne is stereoselectively reduced to the (E)-alkene. This is a critical step to ensure the correct isomer is formed.

-

Functional Group Manipulation: The terminal functional group is converted to a carboxylic acid.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Analytical Characterization

The identification and quantification of this compound require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is necessary prior to GC-MS analysis.

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

1. Sample Preparation and Extraction:

-

For biological samples, an extraction with an organic solvent like ethyl acetate is performed.

2. Derivatization:

-

Esterification: React the dried extract with a reagent such as BF₃/butanol.

-

Silylation: Alternatively, use a silylating agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). Silylation is often preferred for its ability to derivatize a wide range of dicarboxylic acids with high reproducibility.[2][3]

3. GC-MS Conditions (General):

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure separation of C9 dicarboxylic acids from other components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.

| Parameter | Esterification (with Butanol) | Silylation (with BSTFA) |

| Reagent | BF₃/Butanol | N,O-bis(trimethylsilyl)-trifluoroacetamide |

| Reaction Conditions | Heat at 60-80°C | Heat at 70-90°C |

| Advantages | Stable derivatives | Versatile, good for a range of DCAs |

| Considerations | May not be suitable for all DCAs | Derivatives can be moisture-sensitive |

| Expected LOD | < 10 pg[4] | 5-40 pg[4] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing dicarboxylic acids without the need for derivatization, although derivatization can be used to enhance sensitivity.

1. Sample Preparation:

-

Dilute the sample in the mobile phase.

-

For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC Conditions (General):

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Optimized for the column dimensions.

3. MS Conditions (General):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification.

| Parameter | Value |

| Column Type | Reverse-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | ESI Negative |

| Expected LOD | 5-40 pg[4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons of the trans double bond, typically in the range of 5.5-7.5 ppm, with a large coupling constant (J > 12 Hz) indicative of the trans geometry. The methylene protons adjacent to the double bond and the carboxylic acids would also have distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals, with the carboxylic acid carbons appearing downfield (> 170 ppm) and the sp² carbons of the double bond in the 120-140 ppm range.

Conclusion

While this compound is not as well-characterized in natural systems as its saturated counterpart, Azelaic acid, it represents an important synthetic target and a subject for further research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists and researchers to produce, identify, and quantify this molecule. Future investigations may yet reveal its presence and role in biological systems, opening new avenues for its application in research and development.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC–MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures | Semantic Scholar [semanticscholar.org]

- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2(E)-Nonenedioic Acid: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid, a dicarboxylic acid with an unsaturated nine-carbon chain, holds potential for investigation in various scientific domains, including drug development and materials science. Its structural features, combining a reactive α,β-unsaturated system with the functionality of a dicarboxylic acid, suggest a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, alongside a detailed exploration of relevant biological signaling pathways associated with its close structural analog, azelaic acid. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related compounds to provide a predictive and comparative analysis.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize its basic identifiers and provide estimated and comparative values for its key physical and chemical properties.

Table 1: General Identifiers for this compound

| Property | Value | Source |

| IUPAC Name | (2E)-Non-2-enedioic acid | [1] |

| Synonyms | (E)-2-Nonenedioic Acid, this compound | [1][2] |

| CAS Number | 72461-80-4 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Beige Solid | [1][3] |

| SMILES | O=C(O)CCCCC/C=C/C(=O)O | [1] |

| InChI | InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ | [1] |

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Notes and Sources |

| Melting Point (°C) | 100-110 | Estimated based on azelaic acid (109-111 °C) and the introduction of a rigid double bond.[4] |

| Boiling Point (°C) | > 280 at 100 mmHg | Expected to be slightly higher than azelaic acid (286 °C at 100 mmHg) due to increased rigidity.[4] |

| Solubility | Moderately soluble in water, soluble in alcohols and polar organic solvents. | General solubility for dicarboxylic acids. Solubility in water is expected to be slightly lower than azelaic acid due to the non-polar double bond.[5] |

| pKa₁ | ~4.5 | Estimated based on azelaic acid (pKa₁ = 4.5). The α,β-unsaturation may slightly increase acidity.[6] |

| pKa₂ | ~5.3 | Estimated based on azelaic acid (pKa₂ = 5.3).[6] |

Spectral Data Analysis (Predicted)

Table 3: Predicted 1H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| -COOH | 10-12 | br s |

| =CH-COOH | 5.8-6.0 | d |

| -CH= | 6.9-7.1 | dt |

| -CH₂-CH= | 2.2-2.4 | m |

| -CH₂- | 1.3-1.7 | m |

| -CH₂-COOH (from the saturated end) | 2.2-2.4 | t |

Table 4: Predicted 13C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

| -COOH | 165-175 |

| =CH-COOH | 120-125 |

| -CH= | 145-150 |

| -CH₂- | 25-35 |

Table 5: Predicted Key FTIR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong |

| C=C stretch (α,β-unsaturated) | 1620-1640 | Medium |

| C-O stretch | 1210-1320 | Strong |

| =C-H bend | 960-980 | Strong (for E-isomer) |

Chemical Reactivity

This compound is expected to exhibit reactivity characteristic of both dicarboxylic acids and α,β-unsaturated carbonyl compounds.

-

Reactions of the Carboxylic Acid Groups:

-

Esterification: Both carboxyl groups can be esterified with alcohols under acidic conditions.

-

Amide Formation: Reaction with amines, typically via an activated carboxylic acid derivative (e.g., acid chloride), will form amides.

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While challenging, decarboxylation can potentially be induced under specific conditions.

-

-

Reactions of the α,β-Unsaturated System:

-

Michael Addition: The electron-withdrawing nature of the adjacent carboxyl group activates the double bond for conjugate addition by nucleophiles.

-

Addition Reactions: The double bond can undergo addition reactions with halogens, hydrogen halides, and water.

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.

-

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general and plausible multi-step synthetic approach is outlined below, based on established organic chemistry principles.

Protocol 1: Synthesis of this compound via Wittig-type Reaction

This protocol describes a plausible synthesis starting from a protected aldehyde-ester and a phosphonium ylide.

Step 1: Synthesis of the Aldehyde Precursor

-

Oxidation of a diol: Start with a commercially available diol, such as 1,7-heptanediol.

-

Monoprotection: Protect one of the hydroxyl groups using a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS) to ensure selective oxidation of the other hydroxyl group.

-

Oxidation: Oxidize the unprotected alcohol to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Esterification: Convert the protected alcohol end to a methyl ester via a two-step process of deprotection followed by oxidation to the carboxylic acid and then esterification.

Step 2: Wittig Reaction

-

Ylide preparation: Prepare the ylide from (carbomethoxymethyl)triphenylphosphonium bromide and a strong base like sodium hydride in an anhydrous solvent such as THF.

-

Reaction: React the aldehyde precursor from Step 1 with the prepared ylide at low temperature (e.g., -78 °C to room temperature) to form the α,β-unsaturated diester. The (E)-isomer is typically the major product.

Step 3: Hydrolysis

-

Saponification: Hydrolyze the resulting diester to the dicarboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

-

Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Analytical Characterization: The final product should be characterized by:

-

Melting Point Analysis

-

1H and 13C NMR Spectroscopy

-

FTIR Spectroscopy

-

Mass Spectrometry

Biological Activity and Signaling Pathways (Based on Azelaic Acid)

While specific biological activities of this compound are not well-documented, its saturated analog, azelaic acid, is known to be a biologically active molecule involved in various signaling pathways in both plants and mammals. It is plausible that this compound could exhibit similar, or modulated, activities due to its structural similarity.

Plant Defense Signaling

Azelaic acid acts as a signaling molecule in plants, priming them for a more robust defense response against pathogens in a process known as systemic acquired resistance (SAR).[7][8][9]

Caption: Azelaic acid-mediated priming of plant defense.

Mammalian Signaling Pathways

In mammalian systems, azelaic acid has been shown to modulate several key signaling pathways, primarily related to inflammation, cell proliferation, and oxidative stress.

1. NF-κB and MAPK Signaling Pathway

Azelaic acid can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[6]

Caption: Inhibition of NF-κB and MAPK pathways by azelaic acid.

2. PI3K/AKT Signaling Pathway

Azelaic acid has been observed to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in certain diseases.[8][10][11][12][13]

Caption: Azelaic acid's inhibitory effect on the PI3K/AKT pathway.

3. Reactive Oxygen Species (ROS) Signaling

Azelaic acid can modulate cellular redox balance by affecting reactive oxygen species (ROS) signaling.[5][14][15][16][17]

Caption: Modulation of ROS signaling by azelaic acid.

Conclusion

This compound is a molecule with interesting structural features that suggest a range of chemical and biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, and a comparative analysis with its well-studied analog, azelaic acid. The outlined synthetic protocol offers a viable route for its preparation, and the detailed signaling pathways of azelaic acid provide a strong foundation for future research into the biological effects of this compound. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of this promising compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Nonenedioic Acid (Mixture of Z and E Isomers) [cymitquimica.com]

- 4. Azelaic acid - Wikipedia [en.wikipedia.org]

- 5. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencefeatured.com [sciencefeatured.com]

- 8. berscience.org [berscience.org]

- 9. Scientists uncover key role in plant immunity | University of Chicago News [news.uchicago.edu]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Azelaic Acid on Psoriasis Progression Investigated Based on Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CA2696438C - The use of azelaic acid for priming a plant to induce a resistance response against a pathogen - Google Patents [patents.google.com]

- 15. Rosacea, Reactive Oxygen Species, and Azelaic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azelaic Acid Exerts Antileukemia Effects against Acute Myeloid Leukemia by Regulating the Prdxs/ROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rosacea, reactive oxygen species, and azelaic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-Nonenedioic Acid (CAS Number: 72461-80-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Nonenedioic acid, with the CAS number 72461-80-4, is an unsaturated dicarboxylic acid. It is recognized primarily as an impurity in the production of Azelaic Acid, a well-established therapeutic agent in dermatology.[1][2] While extensive research exists for Azelaic Acid, specific data on the physicochemical properties, biological activity, and detailed synthesis of (E)-2-Nonenedioic acid are not widely available in public literature. This guide aims to consolidate the known information and provide a comprehensive technical overview based on available data for the compound and its closely related analogues. It will cover its chemical identity, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological relevance in the context of its parent compound, Azelaic Acid.

Chemical Identity and Physicochemical Properties

(E)-2-Nonenedioic acid is a nine-carbon dicarboxylic acid with a single carbon-carbon double bond between the C2 and C3 positions in the trans configuration.

Table 1: Chemical Identification of (E)-2-Nonenedioic Acid

| Identifier | Value | Reference |

| CAS Number | 72461-80-4 | [1][3][4][5][6] |

| IUPAC Name | (E)-Non-2-enedioic acid | [1] |

| Synonyms | 2(E)-Nonenedioic Acid, (E)-2-Nonenedioic Acid | [3][6] |

| Molecular Formula | C₉H₁₄O₄ | [3][4][5] |

| Molecular Weight | 186.21 g/mol | [3][4][5] |

Table 2: Physicochemical Properties of (E)-2-Nonenedioic Acid

| Property | Value | Reference/Note |

| Appearance | Off-White to Pale Beige Solid | [5] |

| Melting Point | Data not available | Predicted to be a solid at room temperature. For comparison, the related saturated dicarboxylic acid, Azelaic Acid (Nonanedioic acid), has a melting point of 109-111 °C. |

| Boiling Point | Data not available | For comparison, Azelaic Acid has a boiling point of 286 °C at 100 mmHg. |

| Solubility | Data not available | Expected to have some solubility in water due to the two carboxylic acid groups, and solubility is likely to increase with temperature. It is also expected to be soluble in polar organic solvents. |

Synthesis and Purification

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Olefination

This synthetic approach involves the reaction of a phosphonate ylide with an aldehyde. To synthesize (E)-2-Nonenedioic acid, a suitable starting material would be a protected 7-oxoheptanoic acid derivative and a phosphonate reagent containing an ester group.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 7-oxoheptanoate

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

Step 1: Ylide Formation and Olefination

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension with stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of methyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude (E)-dimethyl non-2-enedioate.

Step 2: Purification of the Diester

-

Purify the crude diester by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Hydrolysis to (E)-2-Nonenedioic Acid

-

Dissolve the purified (E)-dimethyl non-2-enedioate in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a low pH (e.g., pH 1-2) with concentrated HCl while cooling in an ice bath.

-

The (E)-2-Nonenedioic acid should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Step 4: Recrystallization (Optional)

-

For further purification, the crude (E)-2-Nonenedioic acid can be recrystallized from hot water or a suitable organic solvent system.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for (E)-2-Nonenedioic Acid

| Spectroscopy | Predicted Chemical Shifts / Signals |

| ¹H NMR | - Vinyl protons: Two distinct signals in the range of δ 5.8-7.1 ppm. The proton at C3 will likely be a doublet of triplets, and the proton at C2 a doublet, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans double bond. - Carboxylic acid protons: A broad singlet at δ > 10 ppm. - Aliphatic protons: Multiplets in the range of δ 1.2-2.5 ppm for the -(CH₂)₅- chain. |

| ¹³C NMR | - Carboxylic acid carbons: Two signals in the range of δ 165-185 ppm. - Alkene carbons: Two signals in the range of δ 120-150 ppm. - Aliphatic carbons: Multiple signals in the range of δ 20-40 ppm. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹. - C=C stretch: A medium intensity band around 1640-1680 cm⁻¹. - C-H bend (trans-alkene): A strong band around 960-980 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.21 g/mol ) may be observed, though it might be weak. - Fragmentation: Expect characteristic losses of water (M-18), carboxyl groups (M-45), and fragmentation of the aliphatic chain. |

Biological Activity and Mechanism of Action

There is a significant lack of direct research on the biological activity and mechanism of action of (E)-2-Nonenedioic acid. It is primarily documented as an impurity of Azelaic Acid.[1][2] One source suggests it inhibits anaerobic glycolysis, a known mechanism of Azelaic Acid, but this is not substantiated by dedicated studies on the impurity itself.[1]

Therefore, the biological profile of (E)-2-Nonenedioic acid is largely inferred from the extensive research on Azelaic Acid. Azelaic Acid is a multifunctional therapeutic agent with a range of dermatological applications.[3][5]

Known Biological Activities of Azelaic Acid:

-

Antibacterial: It is effective against Propionibacterium acnes and Staphylococcus epidermidis, key bacteria in the pathogenesis of acne. The mechanism is thought to involve the inhibition of microbial cellular protein synthesis.[3][5]

-

Anti-inflammatory: Azelaic acid reduces inflammation, which is beneficial in treating conditions like rosacea.[3]

-

Anti-keratinizing: It normalizes the keratinization process in the follicle, preventing the formation of comedones (blackheads and whiteheads).[3]

-

Inhibition of Mitochondrial Enzymes and DNA Synthesis: Azelaic acid can inhibit mitochondrial oxidoreductase enzymes and DNA synthesis in certain cells.[5]

It is plausible that (E)-2-Nonenedioic acid may share some of these biological activities, given its structural similarity to Azelaic Acid. However, the presence of the double bond could significantly alter its potency, selectivity, and metabolic fate. Further research is required to elucidate the specific pharmacological profile of (E)-2-Nonenedioic acid.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known mechanisms of dicarboxylic acids and related fatty acids, (E)-2-Nonenedioic acid could potentially interact with several signaling pathways. This remains a hypothetical framework until validated by experimental evidence.

Conclusion and Future Directions

(E)-2-Nonenedioic acid (CAS 72461-80-4) is an unsaturated dicarboxylic acid that is primarily known as an impurity of Azelaic Acid. While its basic chemical identity is established, there is a notable absence of comprehensive public data regarding its specific physicochemical properties, experimentally determined spectroscopic data, and its unique biological activities.

This technical guide provides a summary of the available information and presents a plausible, though hypothetical, experimental protocol for its synthesis via a Horner-Wadsworth-Emmons reaction. The biological relevance of (E)-2-Nonenedioic acid is currently inferred from its parent compound, Azelaic Acid, but dedicated research is necessary to confirm and characterize its specific pharmacological profile.

For researchers and drug development professionals, future studies should focus on:

-

The development and validation of a reliable synthetic and purification protocol for (E)-2-Nonenedioic acid to obtain high-purity material for research purposes.

-

The full characterization of its physicochemical properties, including melting point, boiling point, and solubility in various solvents.

-

The acquisition and analysis of complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

In vitro and in vivo studies to determine its specific biological activities, including its antibacterial, anti-inflammatory, and anti-keratinizing properties, and to compare its potency and safety profile with that of Azelaic Acid.

-

Investigation into its mechanism of action and its effects on relevant cellular signaling pathways.

Such research will be crucial to fully understand the potential role and impact of this compound, whether as a therapeutic agent in its own right or as a significant impurity in pharmaceutical formulations of Azelaic Acid.

References

An In-depth Technical Guide on the Solubility and Stability of 2(E)-Nonenedioic Acid and Related Medium-Chain Dicarboxylic Acids

Introduction to 2(E)-Nonenedioic Acid

This compound is an unsaturated dicarboxylic acid with the molecular formula C9H14O4.[1][2][3] As a member of the medium-chain dicarboxylic acid (MCDA) family, which typically includes those with C4 to C10 chain lengths, its physicochemical properties are of significant interest in the pharmaceutical and cosmetic industries.[4][5][6] MCDAs like azelaic acid have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[5][7] Understanding the solubility and stability of this compound is a critical first step in harnessing its potential for various applications.

Solubility Profile

The solubility of dicarboxylic acids is heavily influenced by their chain length and the polarity of the solvent. Generally, water solubility decreases as the carbon chain length increases.[4] For instance, azelaic acid, a C9 dicarboxylic acid, has limited solubility in water (approximately 0.24% w/w) and cosmetic oils.[8][9] However, its solubility can be significantly enhanced in certain organic solvents and through pH modification.[10]

Strategies for Solubilization

Based on data from azelaic acid, several strategies can be employed to solubilize this compound:

-

Glycol-based systems: Glycols such as propylene glycol, polyethylene glycol (PEG), and ethoxydiglycol are effective solvents for dicarboxylic acids.[8][9] For example, azelaic acid can be dissolved at concentrations of 0.5% to 10% (w/w) in glycol bases.[8][9] Ethoxydiglycol, in particular, shows high solubilizing power for azelaic acid (360 g/L).[11]

-

pH adjustment: The solubility of dicarboxylic acids is pH-dependent. Converting the acid to its mono- or di-salt form by increasing the pH can significantly improve aqueous solubility.[10]

-

Co-solvency: Using a mixture of solvents can also enhance solubility. For topical formulations, combinations of glycols, water, and other excipients are often used.[8]

Quantitative Solubility Data for Azelaic Acid (as a proxy)

The following table summarizes the available solubility data for azelaic acid, which can serve as a reference for estimating the solubility of this compound.

| Solvent System | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | ~0.24% (w/w) | [8][9] |

| Water | Not Specified | 2.1 g/L | [10] |

| PBS (pH 7.2) | Not Specified | ~0.1 mg/mL | [12] |

| Ethanol | Not Specified | ~10 mg/mL | [12] |

| DMSO | Not Specified | ~10 mg/mL | [12] |

| Dimethyl Formamide | Not Specified | ~10 mg/mL | [12] |

| Ethoxydiglycol | Not Specified | 360 g/L | [11] |

| Butoxydiglycol | Not Specified | ~15% | [11] |

| Acetonitrile | 0.0 | 0.19% (w/w) | [13] |

| Acetonitrile | 15.0 | 0.24% (w/w) | [13] |

| Acetonitrile | 25.0 | 0.46% (w/w) | [13] |

| Acetonitrile | 35.0 | 1.7% (w/w) | [13] |

Stability Profile

The stability of a compound is a critical parameter for its storage, formulation, and therapeutic efficacy. Stability testing for active pharmaceutical ingredients (APIs) is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[14][15] These studies evaluate the impact of environmental factors such as temperature, humidity, and light over time.[16]

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: The stability of dicarboxylic acids can be pH-dependent, influencing their degradation pathways.

-

Light: The double bond in this compound may make it susceptible to photodegradation.

-

Oxidizing agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

-

Formulation Excipients: Interactions with other components in a formulation can impact stability. For azelaic acid, the absence of ethanol and other destabilizing solvents is noted to improve stability in certain formulations.[8][9]

Recommended Stability Testing Conditions

The following table outlines the recommended storage conditions for stability testing according to ICH guidelines.

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow any undissolved solid to sediment. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.

-

Forced Degradation Studies: Subject solutions of this compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).

-

Chromatographic Conditions Development:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase Selection: Use a gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.

-

-

Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. 2-Nonenedioic Acid | CAS No- 72461-80-4 | NA [chemicea.com]

- 2. 2-Nonenedioic Acid | CAS No- 72461-80-4 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Selected medium-chain dicarboxylic acids: alternative preservatives in improving shelf-life and quality of meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5925679A - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]

- 9. EP0831768A1 - Topical vehicles containing solubilized and stabilized azelaic acid - Google Patents [patents.google.com]

- 10. Essential Guide azelaic acid [azelaicacid.cld.bz]

- 11. justglow.co.uk [justglow.co.uk]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 14. database.ich.org [database.ich.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Stability Testing [intertek.com]

Methodological & Application

Application Note: Quantification of 2(E)-Nonenedioic Acid in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid is a dicarboxylic acid that is structurally related to azelaic acid, a compound used in the treatment of various skin conditions.[1] The accurate quantification of this compound in plasma is essential for pharmacokinetic studies, monitoring of potential therapeutic applications, and understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of this compound in human plasma using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Dicarboxylic acids (DCAs) are intermediates in several metabolic pathways, and their levels in biological fluids can be indicative of metabolic status.[2] Alterations in the plasma profile of DCAs have been associated with conditions such as impaired energy metabolism and lipid oxidation.[3] While specific signaling pathways for this compound are not well-elucidated, it is understood that long-chain dicarboxylic acids are metabolized via peroxisomal β-oxidation.[2]

This document offers comprehensive experimental workflows, data presentation tables, and visual diagrams to guide researchers in the precise and accurate measurement of this compound in plasma samples.

General Metabolic Pathway of Dicarboxylic Acids

Caption: General metabolic pathway of dicarboxylic acids.

Experimental Protocols

Two primary methods for the quantification of this compound in plasma are presented: LC-MS/MS and GC-MS. The choice of method may depend on instrument availability, desired sensitivity, and throughput requirements.

Method 1: Quantification by LC-MS/MS

This method is highly sensitive and specific, making it suitable for the detection of low-abundance analytes.[4] A stable isotope-labeled internal standard is recommended for the highest accuracy and precision.[1]

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d12 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.[1][5]

Caption: LC-MS/MS sample preparation workflow.

3. LC-MS/MS Instrumental Parameters

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

9.0 min: 95% B

-

9.1 min: 5% B

-

12.0 min: 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 187.1 | 143.1 | 15 |

| This compound-d12 | 199.2 | 155.2 | 15 |

| Note: MRM transitions and collision energies should be optimized for the specific instrument used. |

Method 2: Quantification by GC-MS

GC-MS is a reliable alternative for the analysis of dicarboxylic acids, though it requires a derivatization step to increase the volatility of the analyte.[6][7] Silylation is a common derivatization technique for this purpose.[6]

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., Heptadecanoic acid)

-

Methanol (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (HPLC grade)

-

Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation: Extraction and Derivatization

The following workflow details the extraction and derivatization process for GC-MS analysis.

Caption: GC-MS sample preparation workflow.

3. GC-MS Instrumental Parameters

-

GC System: Gas chromatograph with a split/splitless injector

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial: 80°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) or full scan

-

Monitored Ions (Hypothetical for bis-TMS derivative):

-

This compound derivative: m/z specific to the fragmented derivative (e.g., M-15)

-

Internal Standard derivative: m/z specific to the fragmented derivative

-

Data Presentation

Table 1: LC-MS/MS Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5.2% to 4.8% |

| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 10% |

| Recovery | 85 - 95% |

| Matrix Effect | Minimal |

Table 2: GC-MS Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.992 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Accuracy (% Bias) at LQC, MQC, HQC | -8.1% to 6.3% |

| Precision (%RSD) at LQC, MQC, HQC | < 12% |

| Recovery | 80 - 90% |

Table 3: Hypothetical Plasma Concentrations of this compound in Different Cohorts

| Cohort | N | Mean Concentration (ng/mL) ± SD | Range (ng/mL) |

| Healthy Controls | 50 | 15.2 ± 4.5 | 8.1 - 25.6 |

| Type 2 Diabetes | 50 | 28.9 ± 8.1 | 15.3 - 45.2 |

| Statin-Treated | 50 | 18.5 ± 5.3 | 9.8 - 30.1 |

| Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual concentrations may vary. |

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in plasma samples. The LC-MS/MS method offers higher sensitivity and is recommended for studies requiring the detection of low endogenous levels. The GC-MS method, following derivatization, serves as a viable alternative. The successful implementation of these methods will enable researchers to accurately determine the concentration of this compound, facilitating further investigation into its metabolic role and potential as a biomarker.

References

- 1. benchchem.com [benchchem.com]

- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LC-MS/MS method for 2(E)-Nonenedioic acid analysis

An Application Note and Detailed Protocol for the Quantification of 2(E)-Nonenedioic Acid using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dicarboxylic acid that may be of interest in various fields of research, including metabolism, oxidative stress, and drug development, due to its structural similarity to other biologically relevant dicarboxylic acids. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds.[1][2]

This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS. The method involves sample preparation by protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the analysis of this dicarboxylic acid.

Quantitative Data Summary

As this protocol outlines a general method for establishing a quantitative assay for this compound, the following tables provide expected performance characteristics based on typical LC-MS/MS assays for similar dicarboxylic acids. These values should be determined experimentally during method validation.

Table 1: LC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Predicted MRM Transitions for Derivatized this compound

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 3-Nitrophenylhydrazine (3-NPH) | [M-H]⁻ (predicted) | To be determined | To be determined |

| Internal Standard (e.g., ¹³C₉-2(E)-Nonenedioic acid) | 3-Nitrophenylhydrazine (3-NPH) | [M-H]⁻ (predicted) | To be determined | To be determined |

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of the derivatized analyte into the mass spectrometer.

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound.

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (IS), e.g., ¹³C₉-2(E)-Nonenedioic acid (recommended)

-

LC-MS grade acetonitrile, water, and formic acid

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Pyridine

-

Biological matrix (e.g., plasma, urine, cell lysate)

Standard Solution and Internal Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50% methanol in water to a final concentration of 50 ng/mL.

Sample Preparation (from Plasma)

-

Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (50 ng/mL).

-

Vortex: Vortex the mixture vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization Protocol

Derivatization with 3-NPH is recommended to improve the chromatographic retention and ionization of dicarboxylic acids.

-

Reagent Preparation:

-

3-NPH Solution: Prepare a 10 mg/mL solution of 3-NPH in 50% acetonitrile.

-

EDC Solution: Prepare a 30 mg/mL solution of EDC in 50% acetonitrile containing 2% pyridine.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample extract from step 3.5 in 50 µL of the 3-NPH solution.

-

Add 50 µL of the EDC solution to the mixture.

-

-

Incubation: Vortex the mixture and incubate at 40 °C for 30 minutes.

-

Quenching and Dilution: After incubation, add 100 µL of 90% acetonitrile in water to quench the reaction and dilute the sample.

-

Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.

-

Transfer: Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject 5 µL of the prepared sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) as detailed in the table below.

-

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 10 | 90 |

| 9.0 | 10 | 90 |

| 9.1 | 95 | 5 |

| 12.0 | 95 | 5 |

-

Mass Spectrometric Detection:

-

Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization source in negative ion mode.

-

Monitor the MRM transitions for the derivatized this compound and its internal standard.

-

Method Development: Optimization of MRM Transitions

-

Direct Infusion: Infuse a standard solution of the derivatized this compound (approximately 100 ng/mL in 50% acetonitrile) directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Precursor Ion Identification: Acquire a full scan mass spectrum (Q1 scan) to identify the deprotonated molecule [M-H]⁻ of the derivatized analyte. This will be the precursor ion.

-

Product Ion Scan: Perform a product ion scan on the identified precursor ion to observe the fragmentation pattern.

-

Selection of Product Ions: Select the two most abundant and stable product ions for the MRM transitions. One will be used for quantification (quantifier) and the other for confirmation (qualifier).

-

Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy optimization experiment to determine the voltage that yields the highest intensity for the product ion. This will be the optimal collision energy for that transition.

-

Repeat for Internal Standard: Repeat steps 1-5 for the stable isotope-labeled internal standard.

Visualizations

Caption: Overall experimental workflow for the analysis of this compound.

Caption: Key steps in the LC-MS/MS method for this compound.

References

Application Notes: Hochsensitive Quantifizierung von Dicarbonsäuren mittels Gaschromatographie-Massenspektrometrie

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die qualitative und quantitative Analyse von kurzkettigen Dicarbonsäuren (DKS) mittels Gaschromatographie-Massenspektrometrie (GC-MS). Dicarbonsäuren spielen eine entscheidende Rolle in diversen biologischen Prozessen und ihre akkurate Messung ist für das Verständnis von Stoffwechselwegen und die Entdeckung von Biomarkern von großer Bedeutung. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität ist eine Derivatisierung vor der GC-MS-Analyse unerlässlich.[1][2] Hier werden zwei gängige Derivatisierungsverfahren verglichen: die Silylierung und die Veresterung.

Die Silylierung, typischerweise unter Verwendung von N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA), bietet oft niedrigere Nachweisgrenzen und eine höhere Reproduzierbarkeit, was sie zur Methode der Wahl für Proben mit geringen Konzentrationen macht.[1][3][4] Die Veresterung, beispielsweise mit Bortrifluorid (BF3) in einem Alkohol, ist eine weitere robuste Methode.[3][5] Das hier beschriebene Protokoll deckt die Probenvorbereitung, die Derivatisierungsschritte für beide Methoden und die optimierten GC-MS-Parameter für die Trennung und Detektion der Dicarbonsäure-Derivate ab.

Experimentelle Protokolle

Die folgende Methodik beschreibt die detaillierten Schritte zur Extraktion, Derivatisierung und Analyse von Dicarbonsäuren aus biologischen Proben.

Probenvorbereitung: Extraktion der Dicarbonsäuren

Die effiziente Extraktion von Dicarbonsäuren aus der Probenmatrix ist ein kritischer erster Schritt.

Benötigte Materialien:

-

Biologische Probe (z.B. Plasma, Urin, Zellkulturüberstand)

-

Eiskaltes Acetonitril

-

Ethylacetat (angesäuert)

-

Methyl-tert-butylether (MTBE)

-

Zentrifuge

-

Rotationsverdampfer oder Stickstoff-Evaporator

Protokoll:

-

Proteinfällung: Zur Probe das fünffache Volumen an eiskaltem Acetonitril geben, um Proteine auszufällen.

-

Inkubation und Zentrifugation: Die Mischung für 15 Minuten bei 4°C und 14.000 U/min zentrifugieren.

-

Extraktion: Den Überstand in ein sauberes Röhrchen überführen. Die Dicarbonsäuren mit einem geeigneten organischen Lösungsmittel wie angesäuertem Ethylacetat oder MTBE extrahieren.[6]

-

Einengung: Die organische Phase abtrennen und unter einem leichten Stickstoffstrom oder mittels Rotationsverdampfer zur Trockne eindampfen. Der trockene Rückstand enthält die extrahierten Dicarbonsäuren und ist bereit für die Derivatisierung.

Derivatisierung

Die Umwandlung der polaren Carbonsäuregruppen in flüchtige Ester oder Silylether ist für die GC-Analyse notwendig.

Diese Methode führt zur Bildung von Trimethylsilylestern.

Benötigte Materialien:

-

N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Pyridin oder Acetonitril (wasserfrei)

-

Heizblock oder Wasserbad

Protokoll:

-

Den getrockneten Probenextrakt in 100 µL wasserfreiem Pyridin oder Acetonitril lösen.

-

30 µL BSTFA (+ 1% TMCS) hinzufügen.[7]

-

Das Reaktionsgefäß fest verschließen und für 90 Minuten bei 70°C inkubieren, um die Carbonsäuren in ihre silylierten Analoga umzuwandeln.[1][7]

-

Die Probe vor der Injektion in den GC-MS auf Raumtemperatur abkühlen lassen.

Diese Methode führt zur Bildung von Butylestern.

Benötigte Materialien:

-

14% Bortrifluorid (BF3) in Butanol

-

Heizblock oder Wasserbad

Protokoll:

-

Den getrockneten Probenextrakt in 100 µL Butanol lösen.

-

50 µL der 14%igen BF3/Butanol-Lösung hinzufügen.

-

Das Reaktionsgefäß fest verschließen und für 20 Minuten bei 100°C erhitzen.

-

Nach dem Abkühlen auf Raumtemperatur 100 µL Reinstwasser und 200 µL Hexan hinzufügen und kräftig mischen.

-

Die obere organische Phase, die die Butylester-Derivate enthält, für die GC-MS-Analyse in ein Injektionsfläschchen überführen.

GC-MS-Analyse

Geräteparameter:

-

Gaschromatograph: Agilent 6890 GC oder vergleichbar

-

Massenspektrometer: Agilent 5973 MS oder vergleichbar

-

Säule: HP-5MS (5% Phenyl-methylpolysiloxan), 30 m x 0.25 mm ID, 0.25 µm Filmdicke[1]

-

Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

-

Injektor: Splitless-Modus, Temperatur 280°C

-

Ofenprogramm:

-

Anfangstemperatur: 60°C, 2 Minuten halten

-

Rampe 1: Anstieg um 10°C/min auf 150°C

-

Rampe 2: Anstieg um 5°C/min auf 250°C

-

Rampe 3: Anstieg um 20°C/min auf 300°C, 5 Minuten halten

-

-

MS-Parameter:

Datenpräsentation

Die quantitative Analyse von Dicarbonsäuren erfordert die Erstellung von Kalibrierkurven mit internen Standards. Die folgende Tabelle fasst typische Ergebnisse für die Analyse von C3-C9 Dicarbonsäuren nach Silylierung mit BSTFA zusammen.

| Dicarbonsäure | Retentionszeit (min) | Charakteristische Ionen (m/z) im SIM-Modus | Nachweisgrenze (LOD) (ng/m³) | Reproduzierbarkeit (RSD%) |

| Malonsäure (C3) | ~10.5 | 147, 219, 234 | ≤ 2 | ≤ 10 |

| Bernsteinsäure (C4) | ~12.2 | 147, 247, 262 | ≤ 2 | ≤ 10 |

| Glutarsäure (C5) | ~14.1 | 147, 261, 276 | ≤ 2 | ≤ 10 |

| Adipinsäure (C6) | ~15.8 | 147, 275, 290 | ≤ 2 | ≤ 10 |

| Pimelinsäure (C7) | ~17.4 | 147, 289, 304 | ≤ 2 | ≤ 10 |

| Suberinsäure (C8) | ~18.9 | 147, 303, 318 | ≤ 2 | ≤ 10 |

| Azelainsäure (C9) | ~20.3 | 147, 317, 332 | ≤ 2 | ≤ 10 |

Anmerkung: Die Retentionszeiten und Ionen können je nach verwendetem GC-MS-System und den genauen chromatographischen Bedingungen leicht variieren. Die Daten zu LOD und RSD basieren auf der Analyse von Luftproben und zeigen die hohe Empfindlichkeit der BSTFA-Methode.[1][3][4]

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die Derivatisierungsreaktionen.

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von Dicarbonsäuren.

Abbildung 2: Chemische Derivatisierungswege für Dicarbonsäuren.

References

- 1. researchgate.net [researchgate.net]

- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepdyve.com [deepdyve.com]

Application Notes and Protocols for Investigating 2(E)-Nonenedioic Acid as a Putative Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Dicarboxylic acids (DCAs), products of ω-oxidation of fatty acids, have emerged as potential indicators of metabolic dysregulation, particularly under conditions of oxidative stress and impaired mitochondrial function. This document provides detailed application notes and protocols for the investigation of 2(E)-Nonenedioic acid, a nine-carbon unsaturated dicarboxylic acid, as a candidate biomarker for metabolic disorders.

While direct evidence linking this compound to specific metabolic diseases is currently limited, its structural similarity to other biologically relevant dicarboxylic acids, such as azelaic acid (a saturated C9 DCA), suggests its potential involvement in similar metabolic pathways. Elevated urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark of impaired fatty acid β-oxidation.[1][2] This document, therefore, presents a framework for studying this compound by leveraging established methodologies for dicarboxylic acid analysis and drawing parallels with related compounds that have shown promise in metabolic research.

Metabolic Context: Dicarboxylic Acids and Oxidative Stress